2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride

CAS No.: 2059993-02-9

Cat. No.: VC2897989

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059993-02-9 |

|---|---|

| Molecular Formula | C8H18Cl2N2O2 |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 2-methyl-2-piperazin-1-ylpropanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H |

| Standard InChI Key | HGAMLXYUWSGYQG-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)N1CCNCC1.Cl.Cl |

| Canonical SMILES | CC(C)(C(=O)O)N1CCNCC1.Cl.Cl |

Introduction

Chemical Structure and Properties

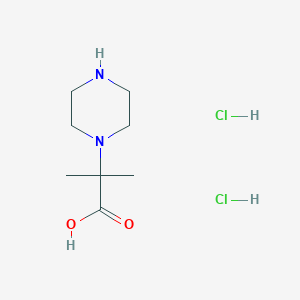

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride is a crystalline powder compound with a molecular weight of 245.14 g/mol. The compound consists of a piperazine ring connected to a 2-methylpropanoic acid moiety, with two hydrochloride groups forming the salt structure. The base compound without the hydrochloride groups has a molecular formula of C8H16N2O2 .

The structural representation can be expressed through several chemical notations. Its SMILES notation is CC(C)(C(=O)O)N1CCNCC1.Cl.Cl, which provides a linear textual representation of its molecular structure . The InChI (International Chemical Identifier) notation is InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H, offering a standardized method for encoding molecular information . Its InChIKey, a condensed digital representation of the compound, is HGAMLXYUWSGYQG-UHFFFAOYSA-N.

The compound features a central piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This structural element is significant as piperazine derivatives often exhibit biological activity and are common in pharmaceutical compounds. The tertiary amine of the piperazine ring is connected to a quaternary carbon bearing two methyl groups and a carboxylic acid function, creating a rigid structural arrangement that may influence its binding capabilities in biological systems.

Physical Characteristics

This compound appears as a powder at room temperature . As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, a property that makes it valuable for certain pharmaceutical applications. The salt formation also affects its melting point, stability, and handling characteristics.

Spectroscopic Properties

Predicted collision cross-section (CCS) data, which relates to the compound's three-dimensional structure and how it interacts with other molecules, has been calculated for various adduct forms of the base compound. For the protonated form [M+H]+, the m/z value is 173.12847 with a predicted CCS of 139.6 Å2 . Other adducts show different CCS values, reflecting various potential conformational states of the molecule when ionized.

Synthesis and Applications

| Hazard Statement Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Analytical Data

Spectroscopic Data

Table 2: Predicted Collision Cross Section Data for Various Adducts of 2-methyl-2-(piperazin-1-yl)propanoic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 173.12847 | 139.6 |

| [M+Na]+ | 195.11041 | 147.8 |

| [M+NH4]+ | 190.15501 | 145.6 |

| [M+K]+ | 211.08435 | 144.7 |

| [M-H]- | 171.11391 | 137.5 |

| [M+Na-2H]- | 193.09586 | 142.2 |

| [M]+ | 172.12064 | 139.7 |

| [M]- | 172.12174 | 139.7 |

These collision cross-section values provide valuable information for analytical identification of the compound, particularly in mass spectrometry applications . The data indicates how the molecule behaves under different ionization conditions, which is crucial for analytical method development and structural confirmation.

Identification Parameters

For identification and quality control purposes, several parameters are commonly used:

Table 3: Identification Parameters for 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 2059993-02-9 |

| MDL Number | MFCD28895576 |

| PubChem CID | 126809353 |

| Molecular Weight | 245.14 g/mol |

| Appearance | Powder |

| Storage Conditions | Room Temperature |

Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. One notable analogue is 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride (C9H17NO2), which differs by having a piperidine ring instead of a piperazine ring . The piperidine analogue contains only one nitrogen atom in its six-membered ring, compared to the two nitrogen atoms in the piperazine structure of our target compound.

This structural difference significantly affects the compounds' properties:

-

The piperazine derivative has an additional basic nitrogen that can participate in hydrogen bonding

-

The second nitrogen in piperazine alters the electronic distribution within the ring

-

The basicity of the nitrogen atoms differs between the two compounds

-

The piperazine structure creates a more hydrophilic compound compared to the piperidine analogue

These differences likely translate to distinct biological activities and pharmaceutical applications, as the additional nitrogen in the piperazine ring provides another potential interaction site with biological targets.

Research Outlook

While current literature on the specific applications of 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride is limited, its structural features suggest potential areas for future research. The piperazine moiety is present in numerous pharmaceutically active compounds, and the 2-methyl-2-propanoic acid side chain provides both steric bulk and an acidic functional group that could influence binding to biological targets.

Potential research directions might include:

-

Investigation of its activity on various receptor systems, particularly those known to interact with piperazine-containing compounds

-

Exploration as a building block for more complex drug candidates

-

Development of synthetic methodologies using this compound as an intermediate

-

Structure-activity relationship studies comparing its properties with structural analogues

As pharmaceutical research continues to evolve, compounds with well-defined structural properties like 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride may find increased applications in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume